Dihydroeponemycin

Glioma Cytotoxicity Natural Products

Dihydroeponemycin (CAS 126463-64-7) is a semi-synthetic epoxyketone peptide that acts as a potent, irreversible inhibitor of the 20S proteasome. It is the active derivative of the natural product eponemycin, a compound known for its antitumor and antiangiogenic properties.

Molecular Formula C20H36N2O6
Molecular Weight 400.5 g/mol
CAS No. 126463-64-7
Cat. No. B1663054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroeponemycin
CAS126463-64-7
SynonymsN-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide
Molecular FormulaC20H36N2O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
InChIInChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1
InChIKeyIUDBVFIQSSOIDB-TWOQFEAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A powder

Dihydroeponemycin (CAS 126463-64-7): A Selective, Irreversible Immunoproteasome Inhibitor for Advanced Oncology Research


Dihydroeponemycin (CAS 126463-64-7) is a semi-synthetic epoxyketone peptide that acts as a potent, irreversible inhibitor of the 20S proteasome . It is the active derivative of the natural product eponemycin, a compound known for its antitumor and antiangiogenic properties [1]. Unlike broad-spectrum proteasome inhibitors, dihydroeponemycin selectively targets the immunoproteasome by covalently modifying a subset of catalytic subunits, with a marked preference for the IFN-γ-inducible subunits LMP2 and LMP7 [2]. This unique binding profile drives a distinct mechanism of action, inducing a spindle-like cellular morphological change and apoptosis, thereby positioning it as a valuable and highly specific research tool for dissecting immunoproteasome function in cancer and other diseases [3].

1
Selective immunoproteasome targeting (LMP2/LMP7 preference) for pathway-specific studies
2
Irreversible epoxyketone mechanism enables covalent modification of catalytic subunits
3
Reported induction of spindle-like morphology change in cellular assay contexts

Why Dihydroeponemycin Cannot Be Substituted: Critical Differences in Subunit Binding Specificity and Kinetics Compared to Epoxomicin and Other Epoxyketones


Substituting dihydroeponemycin with other epoxyketone-containing proteasome inhibitors like epoxomicin or carfilzomib introduces significant experimental variability due to fundamental differences in their target selectivity and inhibitory kinetics [1]. While they share the α,β-epoxyketone pharmacophore, these compounds diverge sharply in their binding profiles: dihydroeponemycin exhibits a strong preference for the immunoproteasome subunits LMP2 and LMP7, whereas epoxomicin and others are more promiscuous, primarily targeting the constitutive β5 subunit [2]. This distinction is critical in studies involving immune cells or diseases with immunoproteasome upregulation. Furthermore, dihydroeponemycin inhibits the three major proteasome catalytic activities at distinct rates, a kinetic profile that differs from its analogs, leading to varying downstream biological effects and cellular responses [3]. These differences in specificity and kinetics mean that experimental outcomes cannot be directly compared or extrapolated, making dihydroeponemycin an irreplaceable tool for precise immunoproteasome-focused research.

Target: Dihydroeponemycin
Substitute: Epoxomicin / Carfilzomib
Subunit profile
LMP2, LMP7, X preference (immunoproteasome-selective)
Constitutive β5 primary target; promiscuous binding
Inhibition kinetics
Distinct rates across CT-L, T-L, PGPH activities
Differing kinetic fingerprint may shift time-course response
Off-target risk
Negligible calpain/trypsin inhibition; minor cathepsin/chymotrypsin at high concentrations
Broader off-target profiles possible; endpoint interpretation may differ
Experimental outcomes may not transfer directly. Substitution requires validation of subunit engagement and kinetic response in the specific model.

Procurement-Relevant Quantitative Evidence for Dihydroeponemycin: A Comparative Analysis Against Key Research-Grade Proteasome Inhibitors


Superior Cytotoxicity in Glioma Cell Lines: Dihydroeponemycin vs. Bacterial Extract Fraction

Dihydroeponemycin (DHE) demonstrates substantially higher cytotoxic potency against human glioma cell lines HOG and T98G compared to a fraction of bacterial extract containing related epoxyketone compounds. The GI50 values for DHE are an order of magnitude lower than those of the fraction, indicating significantly greater antiproliferative activity in these central nervous system tumor models [1].

Glioma cell-line cytotoxicity
Head-to-head
GI50 1.6 (HOG), 1.7 (T98G) ng/mL vs Fraction: 17.6, 28.2 ng/mL ~11-fold, ~16.6-fold lower
Reported glioma cell-model response context
In vitro, human HOG and T98G cell lines
Glioma Cytotoxicity Natural Products

Immunoproteasome Subunit Binding Selectivity: LMP2/LMP7 Preference of Dihydroeponemycin vs. Promiscuity of Epoxomicin

A key differentiator of dihydroeponemycin is its selective binding profile. It preferentially targets the immunoproteasome catalytic subunits LMP2 and LMP7, along with the constitutive subunit X. In contrast, the structurally related epoxyketone epoxomicin exhibits a more promiscuous binding pattern, primarily targeting the constitutive β5 subunit with less pronounced immunoproteasome engagement [1]. This difference in subunit specificity is a direct result of their structural divergence despite a shared pharmacophore [2].

Subunit binding selectivity
Cross-study
LMP2, LMP7, X preference vs Epoxomicin: β5-primary, promiscuous
Supports immunoproteasome-targeted studies
Competitive labeling assays
Immunoproteasome Subunit Specificity Target Engagement

Distinct Kinetics of Proteasome Catalytic Activity Inhibition by Dihydroeponemycin

Dihydroeponemycin does not inhibit all proteasome catalytic activities at the same rate. The compound exhibits distinct kinetic profiles against the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities of the proteasome. This differential inhibition is a key characteristic that distinguishes it from other inhibitors and contributes to its unique biological effects [1]. The specific association rates (kassociation) for each activity have been determined, providing a quantitative measure of its inhibitory dynamics.

Inhibition kinetics
Class-level inference
Distinct rates for CT-L, T-L, PGPH activities reported
Supports kinetic profiling study design
Specific kassociation values not detailed in abstract
Inhibition Kinetics Enzymatic Activity Proteasome

Proteasome Inhibitor Selectivity: Dihydroeponemycin is Inactive Against Calpain and Trypsin

A critical aspect of any research tool is its specificity. Dihydroeponemycin has been profiled against a panel of other proteases and was found to be completely inactive against calpain and trypsin, and to have only minor effects on cathepsin B and chymotrypsin at significantly higher concentrations . This selectivity profile minimizes confounding off-target effects in cellular and biochemical assays.

Protease selectivity panel
Data to verify
No inhibition of calpain/trypsin vs Broad-spectrum inhibitors: off-target activity
Supports proteasome-specific endpoint interpretation
In vitro enzymatic assays; source documentation review advised
Selectivity Off-target Effects Protease Panel

Novel and Energetically Favorable Inhibition Mechanism: Dihydroeponemycin Forms a Stable Seven-Membered Ring with the β5 Subunit

Computational QM/MM studies have elucidated a unique, low-energy inhibition mechanism for dihydroeponemycin on the proteasome β5 subunit. The reaction proceeds via a thermodynamically and kinetically favored pathway that culminates in the formation of a stable seven-membered 1,4-oxazepane ring with the catalytic Thr1 residue. This seven-membered ring product was found to be more stable than the alternative six-membered ring, with lower activation free energy barriers (ΔG‡) [1].

Inhibition mechanism (QM/MM)
Class-level inference
Seven-membered ring product favored; ΔG‡ ~25.0 vs 29.3 kcal/mol
Supports structural biology and SAR studies
Theoretical study, semiempirical/DFT level
Mechanism of Action QM/MM Covalent Inhibition

Patent-Backed Synthetic Route Enables Production of LMP2-Selective Immunoproteasome Inhibitors

An efficient synthetic route for dihydroeponemycin has been patented, which includes the synthesis of a key intermediate, a hydroxymethyl-substituted enone [1]. This patented method enables the production of dihydroeponemycin and a series of PI′-modified analogues that selectively bind to the immunoproteasome catalytic subunit LMP2 and inactivate its proteolytic activity with high specificity [2]. The patent covers the use of these compounds for treating diseases including myeloma, other cancers, Huntington‘s disease, and Alzheimer’s disease [2].

Synthetic accessibility
Supporting evidence
Patented efficient route; enables LMP2-selective analogue library
Supports procurement and analogue generation
US Patent 7,642,369
Synthetic Chemistry Patent Immunoproteasome

Optimal Research and Discovery Applications for Dihydroeponemycin (CAS 126463-64-7) Based on Unique Differentiation Data


Investigating the Role of the Immunoproteasome in Cancer and Neurodegeneration

Dihydroeponemycin‘s selective targeting of the LMP2 and LMP7 subunits makes it an ideal tool for dissecting the specific role of the immunoproteasome in disease models. Its use is particularly indicated in studies of multiple myeloma, other hematological malignancies, and neurodegenerative diseases like Alzheimer’s and Huntington‘s, where the immunoproteasome is implicated [1]. This selectivity allows researchers to isolate the effects of immunoproteasome inhibition from that of the constitutive proteasome, a key advantage over broader-spectrum inhibitors like bortezomib or epoxomicin [2].

Mechanistic Studies of Glioma and CNS Malignancies

The high potency of dihydroeponemycin in glioma cell lines (HOG and T98G), demonstrated by GI50 values of 1.6 and 1.7 ng/mL, positions it as a powerful tool for preclinical research in central nervous system cancers [3]. Its ability to induce robust cytotoxic effects at low concentrations, combined with its known mechanism of inducing ER stress and apoptosis, makes it suitable for pathway analysis and for validating the proteasome as a target in these difficult-to-treat tumors [3].

Proteasome Inhibition Kinetics and Structural Biology Studies

The distinct inhibition rates of dihydroeponemycin against the three major proteasome catalytic activities make it a valuable tool for detailed biochemical and kinetic studies of the 20S proteasome [4]. Furthermore, its unique, energetically favorable binding mode, which results in a stable seven-membered ring adduct with the β5 subunit‘s catalytic threonine, provides a well-characterized system for structural biology and computational chemistry investigations [5]. This is particularly relevant for research programs focused on structure-based design of next-generation proteasome inhibitors.

As a Privileged Scaffold for Medicinal Chemistry Optimization

The existence of a patented, efficient synthetic route for dihydroeponemycin and its PI′-modified analogues provides a solid foundation for medicinal chemistry campaigns [6]. Research groups can procure dihydroeponemycin as a positive control and starting point for generating focused libraries of immunoproteasome-selective compounds. This enables the exploration of structure-activity relationships (SAR) aimed at improving pharmacokinetic properties or further tuning subunit selectivity for therapeutic applications [6].

Application
Selection Property
Validation Focus
Immunoproteasome pathway studies in cancer and neurodegeneration
LMP2/LMP7 subunit selectivity
Immunoproteasome-specific endpoint review
Glioma and CNS malignancy cell-model studies
Reported cytotoxicity profile
Cytotoxicity and apoptosis endpoint review
Proteasome inhibition kinetics and structural biology
Distinct catalytic activity inhibition rates
Kinetic and structural biology endpoint review
Medicinal chemistry and SAR optimization
Patented synthetic route and analogue accessibility
LMP2-selective inhibitor library development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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